(4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
説明
特性
IUPAC Name |
2-(4-methyl-2,3-dioxoquinoxalin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-12-7-4-2-3-5-8(7)13(6-9(14)15)11(17)10(12)16/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSNLYIFTYSKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C(=O)C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the current knowledge regarding its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a molecular formula of and a molecular weight of 220.18 g/mol. Its structure includes a quinoxaline moiety, which is known for various biological activities. The compound's characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C10H8N2O4 |
| Molecular Weight | 220.18 g/mol |
| LogP | 0.5 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 70.0 Ų |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which suggests its potential in preventing oxidative stress-related diseases .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It appears to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission . This mechanism may contribute to improved cognitive functions in animal models.
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cell cultures and animal models . This property may have implications for treating inflammatory diseases.
Case Studies
- Cognitive Enhancement in Animal Models : A study conducted on rodents showed that administration of this compound resulted in improved memory performance in maze tests. The compound was found to significantly reduce AChE activity compared to control groups .
- Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with this compound resulted in a marked decrease in cell death and reactive oxygen species (ROS) levels. The protective effect was attributed to its antioxidant activity .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of AChE : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing neurotransmission.
- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals.
- Modulation of Inflammatory Pathways : It downregulates the expression of inflammatory mediators through the inhibition of NF-kB signaling pathways.
科学的研究の応用
Antimicrobial Activity
Research has indicated that compounds similar to (4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
| Test Organism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 50 |
| ABTS Radical Scavenging | 45 |
Neuroprotective Effects
Studies have shown that this compound may offer neuroprotective benefits. In vitro experiments indicated that it could reduce neuronal cell death induced by oxidative stress.
Case Study: Neuroprotection in Parkinson's Disease Models
In a model of Parkinson's disease using dopaminergic neurons, treatment with this compound resulted in a significant decrease in cell death and an increase in cell viability compared to untreated controls.
Potential in Cancer Therapy
Recent investigations suggest that the compound may have anticancer properties. It was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 25 |
Synthesis of Novel Derivatives
The unique structure of this compound allows for the synthesis of various derivatives that may enhance its biological activity or selectivity towards specific targets.
類似化合物との比較
Key Observations :
- Substituent Effects : The 4-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like the 7-imidazolyl group in Zonampanel . This may enhance its reactivity in coupling reactions.
- Electron-Withdrawing Groups: The 2,3-diketone system in the target compound increases electrophilicity, contrasting with the 3-ketone in the tetrahydroquinoxaline analog , which has a partially saturated ring and lower conjugation.
Physicochemical Properties
- Solubility: The acetic acid moiety improves aqueous solubility compared to non-acid analogs (e.g., benzoic acid derivatives in ).
- Stability : The 2,3-diketone system may render the compound prone to hydrolysis under basic conditions, unlike the more stable 3-ketone in .
準備方法
Preparation Methods
General Synthetic Strategy
The preparation of (4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid typically involves:
- Formation of the quinoxaline core with appropriate substitutions.
- Introduction of keto groups at the 2 and 3 positions.
- Attachment of the acetic acid moiety through alkylation or nucleophilic substitution at the nitrogen atom.
Synthetic Route Details
Quinoxaline Core Formation
The quinoxaline nucleus is commonly synthesized by condensation reactions between o-phenylenediamine derivatives and 1,2-dicarbonyl compounds (e.g., diketones or quinones). This condensation forms the dihydroquinoxaline ring system, which is subsequently oxidized to introduce the 2,3-dioxo groups.
Attachment of Acetic Acid Side Chain
The acetic acid group is introduced via an alkylation reaction of the quinoxaline nitrogen with haloacetic acid derivatives (e.g., chloroacetic acid or its esters). This reaction is typically conducted under basic conditions to favor nucleophilic substitution at the nitrogen atom.
Representative Preparation Method
Based on analogous syntheses of quinoxaline and phthalazine derivatives, a representative preparation method is as follows:
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Methyl-o-phenylenediamine + 1,2-dicarbonyl compound | Condensation in solvent (e.g., ethanol or acetonitrile), reflux or room temp | Formation of 4-methyl-dihydroquinoxaline intermediate |
| 2 | Oxidation (e.g., with potassium dichromate or other oxidants) | Converts dihydroquinoxaline to 2,3-dioxoquinoxaline core | High conversion, careful control to avoid overoxidation |
| 3 | Alkylation with chloroacetic acid or ethyl chloroacetate + base (K2CO3) | Nucleophilic substitution at nitrogen to attach acetic acid or ester | Reflux in acetone or acetonitrile, selective O-alkylation avoided by choice of conditions |
| 4 | Hydrolysis (if ester used) | Converts ester to free acetic acid | Acidic or basic hydrolysis, mild conditions to preserve quinoxaline ring |
This method aligns with reported procedures for similar compounds, such as the O-alkylation of phthalazine derivatives with ethyl chloroacetate under reflux in acetone with potassium carbonate, followed by hydrazinolysis or hydrolysis to yield the acid form.
Alternative Approaches and Optimization
- Direct N-alkylation: Using haloacetic acid derivatives directly with the quinoxaline nitrogen under mild base catalysis to avoid side reactions.
- Use of Protected Intermediates: Protecting groups on the acetic acid moiety (e.g., esters) facilitate purification and improve yields.
- Solvent Selection: Polar aprotic solvents like acetone or acetonitrile favor nucleophilic substitution efficiency.
- Temperature Control: Reflux conditions enhance reaction rates but must be optimized to prevent decomposition.
Research Findings and Data Analysis
Yield and Purity
- Typical yields for quinoxaline core formation and oxidation steps range from 70% to 90%.
- Alkylation steps yield 60% to 85%, depending on reagent purity and reaction time.
- Purification by recrystallization or chromatography yields analytically pure products.
Spectroscopic Characterization
- [^1H NMR](pplx://action/followup): Characteristic signals for methyl group (~2.0 ppm), methylene adjacent to nitrogen (~4.0 ppm), and aromatic protons (6.5–8.0 ppm).
- [^13C NMR](pplx://action/followup): Signals corresponding to keto carbons (~160–180 ppm) and carboxylic acid carbon (~170 ppm).
- Mass Spectrometry: Molecular ion peak at m/z 234 consistent with molecular weight.
- IR Spectroscopy: Strong absorptions for carbonyl groups (~1700 cm^-1) and carboxylic acid (~2500–3300 cm^-1 broad OH stretch).
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Starting materials | Methyl-o-phenylenediamine, diketone | High purity required |
| Solvent | Ethanol, acetone, acetonitrile | Polar solvents preferred |
| Temperature | Room temp to reflux | Reflux for alkylation |
| Reaction time | 1–12 hours | Longer for oxidation and alkylation |
| Base | K2CO3, NaHCO3 | Mild bases to avoid side reactions |
| Yield | 60–90% | Depends on step and conditions |
| Purification | Recrystallization, chromatography | Required for high purity |
Q & A
Q. What are the optimized synthetic routes for (4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid?
Methodological Answer: The synthesis typically involves multicomponent reactions (MCRs) using quinoxaline precursors, glyoxal derivatives, and acetic acid analogs. For example, telescoped MCRs with 8-hydroxyquinoline, methyl-substituted glyoxals, and Meldrum’s acid in acetonitrile, followed by cyclization in refluxing acetic acid, yield structurally related quinoxaline-acetic acid derivatives. Key steps include controlling reaction stoichiometry, temperature, and solvent polarity to maximize atom economy and minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity compounds .
Q. How is the structural characterization of this compound performed?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
- NMR Spectroscopy : 1H and 13C NMR (e.g., δ 2.1 ppm for methyl groups, δ 170–180 ppm for carbonyl carbons) and 2D-NMR (COSY, HSQC) to confirm connectivity .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500–3300 cm⁻¹ (O-H/N-H stretching) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C12H11N2O4: 271.0725) .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O bonds ≈ 1.21 Å) and intermolecular interactions (e.g., hydrogen bonding networks) .
Q. What are the solubility and stability profiles under different experimental conditions?
Methodological Answer:
- Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using gravimetric or UV-Vis methods. Adjust pH (e.g., 2–10) to assess ionization effects on solubility .
- Stability : Monitor via HPLC or LC-MS under accelerated conditions (e.g., 40°C, 75% humidity) for degradation products (e.g., hydrolysis of dioxo groups) .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric assays. Compare IC50 values with structurally similar quinoxaline derivatives .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s dioxoquinoxaline core and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
- Cellular Assays : Evaluate cytotoxicity (MTT assay), anti-proliferative activity (BrdU incorporation), or anti-inflammatory effects (NF-κB inhibition) in cell lines .
Q. How can researchers analyze the environmental fate and ecotoxicological impacts of this compound?
Methodological Answer: Adopt frameworks from long-term environmental studies, such as the INCHEMBIOL project:
- Laboratory Studies : Measure physicochemical properties (logP, pKa) and biodegradation rates via OECD 301 guidelines .
- Ecotoxicology : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna, algae) using OECD 202/203 protocols. Assess bioaccumulation potential via bioconcentration factors (BCF) .
- Field Monitoring : Deploy passive samplers in water systems to detect residues via LC-MS/MS and correlate with ecological risk models .
Q. How should data contradictions in bioactivity studies be addressed?
Methodological Answer:
- Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .
- Standardize Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
